molecular formula C16H17NO4 B12052384 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid

3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid

Cat. No.: B12052384
M. Wt: 287.31 g/mol
InChI Key: DGRPAZJZBQTEPY-ZOBORPQBSA-N
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Description

3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid (CAS 109853-34-1) is a high-value building block of interest to medicinal and synthetic organic chemists. This compound features a rigid, chiral bicyclo[2.2.1]heptene scaffold with two orthogonal protective groups: a carboxylic acid and a benzyloxycarbonyl (Cbz)-protected amine. The defined exo, exo stereochemistry at the 2- and 3-positions makes it a versatile chiral precursor for synthesizing constrained peptidomimetics and other complex molecular architectures. With a molecular formula of C16H17NO4 and a molecular weight of 287.31 g/mol, it is supplied as a solid with a melting point of 119-123 °C. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c18-15(19)13-11-6-7-12(8-11)14(13)17-16(20)21-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2,(H,17,20)(H,18,19)/t11-,12+,13+,14-/m1/s1

InChI Key

DGRPAZJZBQTEPY-ZOBORPQBSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Steps

  • Cycloaddition : Ethyl acrylate reacts with cyclopentadiene (freshly prepared from dicyclopentadiene) under heat to form a mixture of endo and exo bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters.

  • Isomer Separation : The exo isomer is preferentially isolated via distillation or chromatography due to its lower boiling point.

  • Amino Group Introduction : The exo ester undergoes hydrolysis to the carboxylic acid, followed by protection of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Reaction Component Conditions Outcome Reference
Ethyl acrylate + cyclopentadieneHeat, acid catalyst (e.g., H₂SO₄)Mixture of endo/exo esters (exo > 30%)
Exo ester + Cbz-ClNaHCO₃, H₂O/THF, RTCbz-protected amino acid (~85% yield)

Asymmetric Anhydride Opening

This method employs chiral catalysts to achieve enantioselective synthesis, as demonstrated in the work of Bolm and colleagues.

Procedure

  • Cyclic Meso-Anhydride Formation : A bicyclo[2.2.1]heptene-2,5-dicarboxylic acid is converted to its meso-anhydride via dehydration.

  • Ring Opening : The anhydride reacts with a chiral nucleophile (e.g., cinchona alkaloids) in a solvent system (e.g., CH₂Cl₂/MeOH) to yield the exo-carboxylic acid with high enantiomeric excess.

  • Cbz Protection : The free amino group is protected with Cbz-Cl to finalize the structure.

Catalyst Solvent System Yield ee Reference
Cinchona alkaloid derivativesCH₂Cl₂/MeOH (1:1)75–90%>90%

Hydrolysis and Stereochemical Control

Acidic hydrolysis of lactones or esters is critical for isolating the exo isomer. The Japanese patent JP4745655B2 highlights this approach.

Process

  • Lactone Formation : Endo 5-norbornene-2-carboxylic acid undergoes lactonization under acidic conditions (e.g., H₂SO₄) to form a cyclic ester.

  • Exo Isomer Enrichment : Heating the lactone in acidic media promotes ring opening, favoring the exo configuration due to reduced steric hindrance.

  • Esterification : The exo acid is esterified to stabilize the structure before further functionalization.

Substrate Conditions Exo Content Reference
Endo 5-norbornene-2-carboxylic acidH₂SO₄, reflux, 6 hrs30–50%

β-Amino Acid Synthesis

The dissertation by Atodiresei et al. outlines a route involving β-amino acid intermediates.

Steps

  • Cbz Protection : A bicyclo[2.2.1]heptene-2-carboxylic acid is esterified with benzyl alcohol, then treated with Cbz-Cl to introduce the protected amino group.

  • Deprotection : Hydrogenolysis removes the benzyl ester, yielding the free carboxylic acid.

Stage Reagents Yield Reference
Cbz protectionCbz-Cl, NaHCO₃, H₂O/THF80–85%
Ester hydrolysisH₂, Pd/C, MeOH90%

Microwave-Assisted Asymmetric Diels-Alder

A study by Overmann et al. employed microwave irradiation to enhance reaction efficiency.

Procedure

  • Diels-Alder Reaction : A chiral acrylate reacts with 1-(benzyloxycarbonylamino)cyclohexadiene under microwave conditions to form the bicyclo[2.2.2]octene core.

  • Functionalization : Post-cycloaddition steps include hydrolysis and deprotection to achieve the target structure.

Catalyst Conditions Yield ee Reference
Chiral acrylate derivativeMicrowave, solvent-free, 30 min91%90%

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

Method Advantages Limitations Reference
Diels-Alder + Acid CatalysisHigh scalability, low costModerate exo selectivity
Asymmetric Anhydride OpeningHigh enantiomeric excessRequires chiral catalysts
Hydrolysis of LactonesSimple process, exo enrichmentLimited to specific substrates
Microwave-Assisted DAFast reaction, high yieldSpecialized equipment required

Critical Reaction Parameters

Stereochemical outcomes depend on reaction conditions:

  • Acid Catalysis : Enhances exo isomer formation by stabilizing transition states.

  • Temperature : Higher temperatures favor exo products in Diels-Alder reactions.

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its applications in medicinal chemistry, where it serves as a scaffold for developing novel therapeutics. Its structural characteristics may enhance biological activity, particularly in targeting inflammation and pain pathways. The following are key areas of focus:

  • Drug Discovery : The compound can be modified to create derivatives that exhibit improved pharmacokinetic properties or enhanced binding affinities to biological targets, such as receptors and enzymes .
  • Peptide Mimetics : It can be utilized in the design of peptide mimetics, which are essential for developing new drugs that mimic the action of natural peptides while overcoming limitations such as stability and bioavailability.

Synthesis and Derivatives

The synthesis of 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. This complexity allows for the production of diverse analogs with potentially enhanced biological activities.

Compound Name Structural Features Unique Aspects
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acidSimilar bicyclic structure with a fluorenyl groupPotentially enhanced stability and solubility
Exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acidSimple carboxylic acid derivativeLacks the benzyloxycarbonylamino substituent

This table highlights how modifications to the core structure can lead to compounds with varying properties and potential applications.

Bioconjugation

In bioconjugation processes, 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid can facilitate the linking of biomolecules to therapeutic agents, enhancing drug delivery systems and treatment efficacy . This application is particularly relevant in targeted therapies where precision is crucial.

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in synthesizing advanced materials such as polymers with specific functional properties. These materials can be tailored for various industrial applications, including coatings and composites that require unique mechanical or chemical properties .

Case Studies and Research Findings

Several studies have explored the applications of bicyclic compounds similar to 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid:

  • A study demonstrated the effectiveness of bicyclic structures in drug design by evaluating their interaction with biological targets, leading to promising candidates for treating various diseases .
  • Research on biotransformation processes involving bicyclic compounds has revealed their potential in producing enantiomerically pure substances, which are critical in pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Table 1: Key Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS Number
3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid C₁₆H₁₇NO₄ 287.30 119–123 Cbz-amino, carboxylic acid (exo) 109853-34-1
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide C₈H₁₃N₂O 153.20 Not reported Amino, carboxamide (exo) 497855-95-5
5-Norbornene-2-endo,3-exo-dicarboxylic acid (NDC) C₉H₁₀O₄ 182.18 Not reported Two carboxylic acids (endo/exo) 1200-88-0
trans-3-Exo-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid C₁₀H₁₂O₄ 196.20 Not reported Methoxycarbonyl (exo), carboxylic acid (endo) N/A
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid C₂₂H₂₁NO₄ 375.42 Not reported Fmoc-amino, carboxylic acid (exo) 1212223-66-9

Stereochemical Considerations

  • Exo vs. Endo Configurations:
    Exo substituents (e.g., in the target compound) exhibit greater steric accessibility, facilitating nucleophilic additions or cycloadditions. In contrast, endo-oriented groups (e.g., trans-3-Exo-(methoxycarbonyl)-2-endo-carboxylic acid) show reduced reactivity due to hindered approach .
  • Ring Size Comparisons: Bicyclo[2.2.2]octene derivatives (e.g., di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid) form six-membered cyclic products in palladium-catalyzed reactions, whereas norbornene (bicyclo[2.2.1]) analogs yield five-membered rings, highlighting divergent reactivity based on ring strain and geometry .

Physicochemical Properties

  • Solubility and Stability:
    The Cbz group enhances lipophilicity compared to the hydrophilic carboxamide derivative (CAS 497855-95-5). However, the carboxylic acid group in the target compound improves aqueous solubility at physiological pH .
  • Thermal Stability: The melting point of the target compound (119–123°C) is higher than non-crystalline analogs like 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, reflecting stronger intermolecular interactions due to hydrogen bonding from the carboxylic acid group .

Biological Activity

3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₇N₄O₄
  • Molecular Weight : 287.31 g/mol
  • Melting Point : 119-123 °C
  • Boiling Point : Approximately 429.61 °C
  • pKa : 4.31 (predicted)

Synthesis

The synthesis of 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves multiple steps, including the formation of the bicyclic framework and the introduction of functional groups that enhance its biological activity. The complexity of this synthesis requires careful control of reaction conditions to achieve high yields and purity .

Research indicates that compounds like 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways .

Therapeutic Applications

  • Anti-inflammatory Agents : The compound's structural features suggest potential applications in developing anti-inflammatory drugs.
  • Peptide Synthesis : It serves as a protecting group in peptide synthesis, enhancing selectivity and reducing side reactions .
  • Drug Development : The compound is utilized in creating novel drug candidates targeting specific biological pathways .
  • Bioconjugation : It aids in linking biomolecules to therapeutic agents, improving treatment delivery .

Case Studies

Several studies have evaluated the biological activity of related bicyclic compounds:

  • A study exploring fused bicyclo[2.2.2]octenes demonstrated their potential as inhibitors for SARS-CoV-2 protease, indicating that similar scaffolds could lead to effective therapeutic agents .
  • Research on substituted bicyclo[2.2.1]heptane derivatives showed potent activity against specific enzymes, suggesting that modifications to the bicyclic structure can significantly alter biological activity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acidSimilar bicyclic structure with fluorenyl groupPotentially enhanced stability and solubility
Exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acidSimple carboxylic acid derivativeLacks the benzyloxycarbonylamino substituent

This table illustrates the uniqueness of 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid due to its specific functionalization, which may enhance its biological activity compared to simpler derivatives.

Q & A

Q. What are the critical spectroscopic techniques for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy and ¹H NMR are essential for confirming functional groups and stereochemistry. For example, IR can identify the benzyloxycarbonyl (Cbz) group via C=O stretching (~1700 cm⁻¹), while ¹H NMR resolves exo/endo configurations through coupling constants and splitting patterns of bridgehead protons. Comparative analysis with bicyclo[2.2.1]heptane derivatives (e.g., tert-butyl esters) can validate spectral assignments .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is effective. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) can resolve stereoisomers. Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points .

Advanced Research Questions

Q. How can stereochemical control be optimized during Diels-Alder synthesis of bicyclo[2.2.1]heptene derivatives?

  • Methodological Answer : Microwave-assisted Diels-Alder reactions enhance endo/exo selectivity. For example, using chiral acrylates (e.g., (R)-4-(3-hydroxy-2-oxopyrrolidin-1-yl)benzoic acid benzyl ester) under solvent-free conditions yields >90% facial selectivity and 67% endo preference. Kinetic control via microwave activation minimizes side reactions .

Q. What strategies address low regioselectivity during functionalization of the bicyclo[2.2.1]heptene core?

  • Methodological Answer : Substituent-directed metal catalysis (e.g., Pd-catalyzed C–H activation) improves regioselectivity. Steric effects from the Cbz group can direct electrophilic attacks to the less hindered exo position. Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. How is this compound utilized in polymeric materials for organic electronics?

  • Methodological Answer : Copolymerization with fluorinated norbornenes (e.g., 7,7-difluoronorbornane) via Grubbs catalysts produces photoacid generators (PAGs) for lithography. These polymers enable threshold voltage tuning in organic thin-film transistors (OTFTs) by doping charge-transport layers .

Q. What protection/deprotection strategies are effective for the carboxylic acid moiety?

  • Methodological Answer : tert-Butyl ester protection (e.g., using di-tert-butyl dicarbonate) stabilizes the acid during synthesis. Deprotection with trifluoroacetic acid (TFA) restores the carboxylic acid without degrading the bicyclic core. This method is compatible with microwave-assisted reactions .

Contradiction Analysis & Troubleshooting

Q. How can researchers resolve discrepancies in reported synthetic yields for similar bicycloheptene derivatives?

  • Methodological Answer : Variability arises from reaction conditions (e.g., thermal vs. microwave activation). For example, traditional Diels-Alder methods yield 38–50% due to side reactions, while microwave-assisted synthesis achieves >90% by reducing reaction time. Cross-validating with kinetic studies and in situ FTIR monitoring clarifies optimal conditions .

Q. Why do some studies report conflicting stereochemical outcomes for exo/endo products?

  • Methodological Answer : Solvent polarity and temperature critically influence transition states. Polar aprotic solvents (e.g., DMF) favor endo pathways via stabilizing dipole interactions, while nonpolar solvents (e.g., toluene) promote exo products. Controlled experiments with deuterated solvents or isotopic labeling can resolve ambiguities .

Applications in Drug Development

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodological Answer :
    The rigid bicyclic core mimics peptide β-turns, making it a scaffold for Edg-2 receptor inhibitors. Functionalization at the Cbz-protected amine (e.g., introducing sulfonamide groups) enhances binding affinity. LC/MS and X-ray crystallography validate target engagement .

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